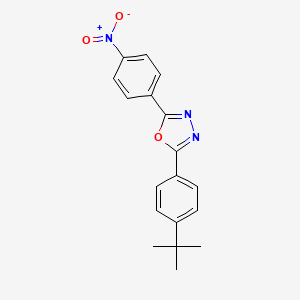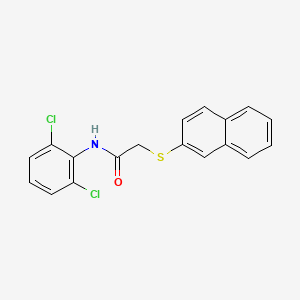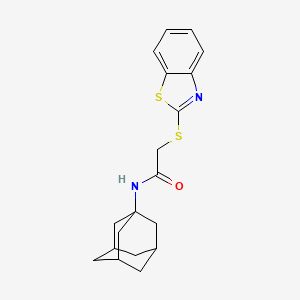![molecular formula C20H22N2O5 B4403223 benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403223.png)
benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate
Descripción general
Descripción
Benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate, also known as MOCPB, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. MOCPB is a carbamate derivative of the compound 4-(2-aminoethyl) morpholine, which is a selective agonist of the μ-opioid receptor.
Mecanismo De Acción
The mechanism of action of benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate involves its binding to the μ-opioid receptor, which is located in the central nervous system. This binding results in the activation of the receptor and the subsequent release of endogenous opioids, such as enkephalins and endorphins. These endogenous opioids then bind to other opioid receptors, resulting in pain relief.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate is its high selectivity for the μ-opioid receptor, which makes it a potent analgesic with minimal side effects. Additionally, this compound has been shown to have a long duration of action, making it useful in the treatment of chronic pain. However, one of the limitations of this compound is its potential for abuse, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate. One area of research could focus on the development of new analogs of this compound with improved selectivity and potency. Additionally, research could focus on the use of this compound in combination with other analgesics to improve pain relief. Finally, research could focus on the potential use of this compound in the treatment of other conditions, such as anxiety and depression.
Conclusion
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain. Although this compound has some limitations, its high selectivity for the μ-opioid receptor makes it a promising compound for future research.
Aplicaciones Científicas De Investigación
Benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate has been studied extensively for its potential applications in the field of medicine. One of the most significant applications of this compound is its use as a selective agonist of the μ-opioid receptor. Studies have shown that this compound has a high affinity for the μ-opioid receptor and can act as a potent analgesic.
Propiedades
IUPAC Name |
benzyl N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-19(22-10-12-25-13-11-22)15-26-18-8-6-17(7-9-18)21-20(24)27-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYEILHEAZOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B4403158.png)
![1-(3-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403165.png)
![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)

![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
![4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)
![2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4403204.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B4403227.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403248.png)
